molecular formula C27H49N7O11 B15172190 L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine CAS No. 920520-80-5

L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine

Katalognummer: B15172190
CAS-Nummer: 920520-80-5
Molekulargewicht: 647.7 g/mol
InChI-Schlüssel: KHJWGHOWYJPLCV-RBZZARIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine is a peptide composed of multiple amino acids Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acid is coupled to the growing peptide chain on the resin.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residues, leading to the formation of hydroxylated products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context of its application, such as its role in signaling pathways or as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Leucyl-L-alanine: A simpler dipeptide composed of L-leucine and L-alanine.

    L-alanyl-L-glutamine: Another dipeptide with different amino acid composition.

    N-Acetylmuramyl-L-alanyl-D-isoglutamine: A more complex peptide with distinct biological functions.

Uniqueness

L-Leucyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-alanyl-L-serine is unique due to its specific sequence and the presence of multiple serine residues, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Eigenschaften

CAS-Nummer

920520-80-5

Molekularformel

C27H49N7O11

Molekulargewicht

647.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C27H49N7O11/c1-12(2)7-16(28)23(40)29-14(5)21(38)32-18(9-35)26(43)33-19(10-36)25(42)31-17(8-13(3)4)24(41)30-15(6)22(39)34-20(11-37)27(44)45/h12-20,35-37H,7-11,28H2,1-6H3,(H,29,40)(H,30,41)(H,31,42)(H,32,38)(H,33,43)(H,34,39)(H,44,45)/t14-,15-,16-,17-,18-,19-,20-/m0/s1

InChI-Schlüssel

KHJWGHOWYJPLCV-RBZZARIASA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.